molecular formula C18H19N5O3 B2706454 8-(4-methoxybenzyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 879448-60-9

8-(4-methoxybenzyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B2706454
CAS No.: 879448-60-9
M. Wt: 353.382
InChI Key: HJWAZNZGEBHVDF-UHFFFAOYSA-N
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Description

8-(4-methoxybenzyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a complex organic compound belonging to the class of imidazopurines This compound is characterized by its unique structure, which includes a methoxybenzyl group and multiple methyl substitutions on the imidazopurine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(4-methoxybenzyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This method involves the reaction of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for synthesizing complex molecules like this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the recovery and recycling of expensive reagents, such as palladium catalysts, are crucial for cost-effective industrial production.

Chemical Reactions Analysis

Types of Reactions

8-(4-methoxybenzyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxybenzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

8-(4-methoxybenzyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-(4-methoxybenzyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For instance, it may inhibit certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

    1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione: Lacks the methoxybenzyl group, which may affect its biological activity.

    8-benzyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione: Similar structure but without the methoxy group, potentially altering its chemical reactivity.

Uniqueness

The presence of the methoxybenzyl group in 8-(4-methoxybenzyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione imparts unique chemical and biological properties. This functional group can enhance the compound’s solubility, stability, and interaction with biological targets, making it a valuable molecule for various applications.

Properties

IUPAC Name

6-[(4-methoxyphenyl)methyl]-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O3/c1-10-11(2)23-14-15(21(3)18(25)20-16(14)24)19-17(23)22(10)9-12-5-7-13(26-4)8-6-12/h5-8H,9H2,1-4H3,(H,20,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJWAZNZGEBHVDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C3=C(N=C2N1CC4=CC=C(C=C4)OC)N(C(=O)NC3=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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